7-(4-Ethylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Description
7-(4-Ethylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-ethylpiperazine group at position 7, a methyl group at position 5, and a 4-methylphenyl substituent at position 3 (Figure 1). Pyrazolo[1,5-a]pyrimidines are synthesized via cyclocondensation of 5-aminopyrazoles with 1,3-bis-electrophilic reagents, as demonstrated by Bajwa and Sykes using steroidal β-formylenamides . This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling modifications that enhance binding affinity to biological targets such as protein kinases or enzymes involved in metabolic pathways .
Properties
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5/c1-4-23-9-11-24(12-10-23)19-13-16(3)22-20-18(14-21-25(19)20)17-7-5-15(2)6-8-17/h5-8,13-14H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJXWGHAZYIXTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core One common approach is to react a suitable pyrazolone derivative with an appropriate halide under basic conditions to form the pyrazolo[1,5-a]pyrimidine scaffold
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors or large-scale batch reactors, with careful control of temperature, pressure, and reagent concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The ethylpiperazine group can be oxidized to form an ethylpiperazine oxide.
Reduction: : The pyrazolo[1,5-a]pyrimidine core can be reduced to form a corresponding amine.
Substitution: : The methylphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: : Formation of ethylpiperazine oxide.
Reduction: : Formation of a corresponding amine derivative.
Substitution: : Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: : It might be used in the production of advanced materials or as a chemical intermediate.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Position 7 Modifications
The 4-ethylpiperazine group at position 7 distinguishes the target compound from analogues with alternative substituents:
- 7-(Trifluoromethyl): Compounds like 3-(4-hydroxymethylphenyl)-5-((4-methoxybenzyl)amino)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine () show higher metabolic stability owing to the electron-withdrawing trifluoromethyl group .
- 7-(Azepan-1-yl) : 7-(Azepan-1-yl)-5-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine () features a bulkier azepane ring, which may alter receptor binding kinetics .
Position 5 Modifications
Position 3 Modifications
Enzyme Inhibition
Cytotoxicity and Anticancer Potential
- Cytotoxicity: 7-Amino-N-aryl-6-cyano-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamides () exhibit moderate cytotoxicity (IC₅₀ ~10–50 μM) in cancer cell lines, whereas the target compound’s 4-ethylpiperazine group may enhance solubility and reduce off-target toxicity .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups: Trifluoromethyl or cyano groups at position 7 () improve metabolic stability but may reduce oral bioavailability due to increased polarity .
- Piperazine/Azepane Rings : The 4-ethylpiperazine group in the target compound likely enhances solubility and kinase binding compared to azepane () or unsubstituted piperazine derivatives .
- Aromatic vs. Aliphatic Substituents : 4-Methylphenyl at position 3 provides a balance between hydrophobicity and steric bulk, whereas pyridinyl or naphthyl groups () introduce polar interactions or planar rigidity .
Biological Activity
The compound 7-(4-Ethylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a pyrazolo-pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{18}H_{24}N_4
- Molecular Weight : 304.41 g/mol
The presence of the ethylpiperazine moiety is significant for its biological activity, enhancing solubility and interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that pyrazolo derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various pyrazole derivatives found that certain compounds displayed excellent activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 µg/mL, indicating potent antimicrobial effects .
Table 1: Antimicrobial Activity of Pyrazolo Derivatives
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Escherichia coli |
| 10 | 0.30 | Pseudomonas aeruginosa |
Antitumor Activity
The compound has also shown promise in anticancer research. It was evaluated for its ability to inhibit the growth of various cancer cell lines. In one study, it was reported that derivatives similar to this compound inhibited cell proliferation with IC50 values in the low micromolar range (e.g., IC50 = 0.64 µM against MM1.S multiple myeloma cell line) .
Table 2: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| CFI-400945 | HCT116 | <0.01 |
| 81c | MM1.S | 0.64 |
| 82a | KMS-12 BM | 1.40 |
The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in cellular processes. Notably, compounds within this class have been identified as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR .
Toxicity Assessment
Toxicological studies indicate that these compounds exhibit low hemolytic activity (ranging from 3.23% to 15.22% lysis), suggesting a favorable safety profile for further development . Additionally, noncytotoxicity was confirmed with IC50 values exceeding 60 µM.
Case Study 1: Synergistic Effects with Antibiotics
A study investigated the synergistic effects of the compound with standard antibiotics like Ciprofloxacin and Ketoconazole. The results indicated that the combination therapy significantly reduced MICs compared to individual treatments, showcasing the potential for enhanced therapeutic efficacy .
Case Study 2: In Vivo Efficacy in Tumor Models
In vivo studies using mouse models demonstrated that derivatives similar to this compound effectively delayed tumor growth in xenograft models, reinforcing their potential as therapeutic agents in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
